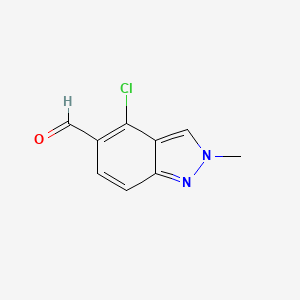
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde is an organic compound characterized by its unique molecular structure. It appears as a white to light yellow solid and is stable under normal conditions but may decompose under strong light or high temperatures . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-2H-indazole-5-carbaldehyde typically involves organic synthesis reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with methylhydrazine, followed by cyclization and reduction steps . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: 4-Chloro-2-methyl-2H-indazole-5-carboxylic acid.
Reduction: 4-Chloro-2-methyl-2H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-2-methyl-2H-indazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methyl-1H-indazole-5-carbaldehyde
- 2-Methyl-2H-indazole-5-carbaldehyde
- 4-Chloro-1H-indazole-5-carbaldehyde
Uniqueness
4-Chloro-2-methyl-2H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions on the indazole ring influences its reactivity and interaction with biological targets .
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
4-chloro-2-methylindazole-5-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-4-7-8(11-12)3-2-6(5-13)9(7)10/h2-5H,1H3 |
InChIキー |
FMRZRTPMEUHJNJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















